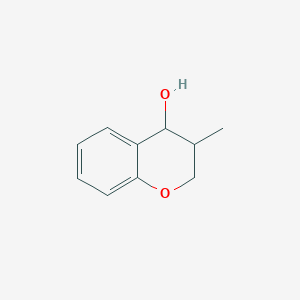

3-methyl-3,4-dihydro-2H-1-benzopyran-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-5,7,10-11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGYKTZZIIPJSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=CC=CC=C2C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24454-24-8 | |

| Record name | 3-methyl-3,4-dihydro-2H-1-benzopyran-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methyl 3,4 Dihydro 2h 1 Benzopyran 4 Ol

Strategic Retrosynthetic Deconstruction of the 3-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol Molecular Framework

Retrosynthetic analysis provides a logical framework for dismantling a target molecule into simpler, commercially available precursors. For this compound, the analysis reveals several key disconnections.

The most apparent disconnection is the reduction of the secondary alcohol at C4, a type of functional group interconversion (FGI). This leads directly to the key intermediate, 3-methyl-2,3-dihydro-4H-1-benzopyran-4-one (also known as 3-methylchroman-4-one). This prochiral ketone is a central precursor in many synthetic routes, as the subsequent reduction step is crucial for establishing the final stereochemistry.

Further deconstruction of the 3-methylchroman-4-one core can proceed via two primary bond disconnections:

C-O Bond Disconnection (Ether Linkage): Breaking the aryl ether bond retrosynthetically reveals an ω-haloketone and a phenol (B47542). This approach suggests a synthesis based on the Williamson ether synthesis, followed by an intramolecular cyclization (e.g., Friedel-Crafts acylation) to form the pyranone ring.

C-C Bond Disconnection: An alternative disconnection breaks the C2-C3 and C4-C4a bonds, leading back to an o-hydroxyacetophenone. This precursor already contains the benzene (B151609) ring and the first two atoms of the heterocyclic ring. The remaining atoms can be installed through reactions such as condensation with an appropriate three-carbon unit.

This systematic deconstruction simplifies the complex target into manageable synthetic steps, highlighting the central role of the dihydrobenzopyranone intermediate. youtube.com

Established Chemical Synthesis Pathways and Precursor Chemistry

The synthesis of the target alcohol is fundamentally dependent on the successful construction of its ketone precursor, 3-methyl-2,3-dihydro-4H-1-benzopyran-4-one.

Several robust methods have been established for synthesizing the 2,3-dihydro-4H-1-benzopyran-4-one (chromanone) skeleton. These can be adapted for the synthesis of the 3-methyl substituted analogue.

Intramolecular Cyclization: A common strategy involves the acid-catalyzed intramolecular cyclization of 3-phenoxypropanoic acids. For the 3-methyl derivative, this would involve the reaction of a phenol with β-methylacrylic acid or its esters, followed by cyclization of the resulting phenoxy acid.

From o-Hydroxyacetophenones: A versatile approach starts with substituted o-hydroxyacetophenones. One pathway involves a Michael addition of the phenolic oxygen to an α,β-unsaturated aldehyde or ketone, followed by intramolecular cyclization. For instance, reacting an o-hydroxyacetophenone with crotonaldehyde (B89634) can lead to the chromanone skeleton. researchgate.net Another method is the reaction of an o-hydroxyacetophenone with diethyl oxalate, followed by cyclization, hydrolysis, and subsequent reduction steps to yield the desired chromanone structure. researchgate.net

Pechmann and Fries Reactions: The synthesis can also begin with simpler phenols, which are first converted to coumarin (B35378) derivatives via reactions like the Pechmann condensation. mdpi.com A subsequent Fries rearrangement of an acetylated coumarin can produce an acetyl derivative, which serves as a precursor that can be further elaborated into the target chromanone. mdpi.com

| Synthetic Strategy | Key Precursors | Typical Reagents/Conditions | Advantages |

|---|---|---|---|

| Intramolecular Cyclization | Phenol, β-Methylacrylic acid | Polyphosphoric acid (PPA), H2SO4 | Direct formation of the core structure. |

| Michael Addition/Cyclization | o-Hydroxyacetophenone, Crotonaldehyde | Base (e.g., KOH, Piperidine) | Good control over substituent placement. researchgate.net |

| Oxalate Condensation | o-Hydroxyacetophenone, Diethyl oxalate | NaH, followed by acid-catalyzed cyclization and hydrolysis. researchgate.net | Versatile for building complex benzopyranones. researchgate.net |

Once the 3-methyl-2,3-dihydro-4H-1-benzopyran-4-one precursor is obtained, the next critical step is the chemoselective reduction of its carbonyl group to a hydroxyl group. This transformation must be performed without affecting the aromatic ring or the ether linkage. Complex metal hydrides are the reagents of choice for this conversion. libretexts.org

Sodium Borohydride (B1222165) (NaBH₄): This is a mild and highly selective reducing agent, ideal for converting ketones to secondary alcohols. libretexts.org It is typically used in protic solvents like methanol (B129727) or ethanol (B145695) at room temperature. Its high chemoselectivity ensures that only the ketone functionality is reduced.

Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent than NaBH₄. youtube.com While it will readily reduce the ketone, it must be used under anhydrous conditions (e.g., in THF or diethyl ether) and requires a separate aqueous workup step. libretexts.org Its high reactivity makes it suitable for less reactive ketones but offers little advantage over NaBH₄ in this specific case unless other functional groups that are resistant to LiAlH₄ but not NaBH₄ are present.

The choice of reducing agent dictates the reaction conditions and workup procedure, but both can effectively yield the target this compound as a mixture of diastereomers.

| Reducing Agent | Reactivity | Typical Solvents | Key Characteristics |

|---|---|---|---|

| Sodium Borohydride (NaBH4) | Mild / High Chemoselectivity | Methanol, Ethanol | Selective for aldehydes and ketones; tolerant of many other functional groups. libretexts.org |

| Lithium Aluminum Hydride (LiAlH4) | Strong / Lower Chemoselectivity | Anhydrous THF, Diethyl Ether | Reduces ketones, esters, carboxylic acids; reacts violently with protic solvents. libretexts.orgyoutube.com |

| Borane (B79455) (BH3) | Moderate / High Chemoselectivity | THF | Reduces carboxylic acids and ketones; often used with chiral catalysts for asymmetric reduction. documentsdelivered.com |

Contemporary Asymmetric Synthesis of this compound

The presence of two stereocenters (at C3 and C4) means that this compound can exist as four distinct stereoisomers. Modern synthetic chemistry provides powerful tools to selectively synthesize specific enantiomers and diastereomers.

Achieving enantioselectivity involves either transforming a prochiral precursor into a chiral product using a chiral catalyst or reagent, or building the molecule from a chiral starting material.

Catalytic Asymmetric Reduction: The most prominent method for the enantioselective synthesis of chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone. The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly effective method. documentsdelivered.com This reaction uses a borane source (BH₃) in the presence of a catalytic amount of a chiral oxazaborolidine catalyst. documentsdelivered.com By selecting either the (R)- or (S)-configured catalyst, one can selectively produce the desired (R)- or (S)-alcohol at C4 with high levels of enantiomeric excess (ee).

Asymmetric Cycloaddition: An alternative strategy involves constructing the chiral heterocyclic ring from achiral precursors using asymmetric catalysis. For example, chiral phosphoric acids have been shown to catalyze asymmetric [2+4] cycloadditions between ortho-quinone methides and vinyl-substituted compounds to generate chiral chroman derivatives with excellent enantioselectivity. mdpi.com This approach builds the stereocenters during the formation of the ring system itself.

| Method | Catalyst/Reagent | Substrate | Outcome |

|---|---|---|---|

| CBS Reduction | (R)- or (S)-CBS Catalyst with BH3 | 3-Methyl-2,3-dihydro-4H-1-benzopyran-4-one | Highly enantioselective formation of the C4 alcohol. documentsdelivered.com |

| Asymmetric Cycloaddition | Chiral Phosphoric Acid (CPA) | ortho-Quinone Methide, substituted alkene | Enantioselective formation of the chiral chroman skeleton. mdpi.com |

When the 3-methyl-2,3-dihydro-4H-1-benzopyran-4-one is reduced, a new stereocenter is formed at C4. The existing stereocenter at C3 exerts a directing effect on the incoming hydride nucleophile, leading to the preferential formation of one diastereomer over the other (cis vs. trans).

Substrate-Controlled Reduction: The steric bulk of the methyl group at C3 will influence the trajectory of the hydride attack on the carbonyl. According to Felkin-Anh-type models, the hydride will preferentially attack from the less hindered face, leading to a predictable diastereomeric outcome. Bulky reducing agents tend to enhance this facial selectivity, leading to higher diastereomeric ratios (d.r.).

Reagent-Controlled Synthesis: The choice of reaction conditions and reagents can be tuned to favor either the syn (cis) or anti (trans) product. For example, chelation-controlled reductions can be employed if a chelating group is present near the carbonyl, which can reverse the stereoselectivity compared to non-chelating conditions. While the target molecule lacks a strong chelating group, the principle of reagent control is a key strategy in diastereoselective synthesis. researchgate.net The relative stereochemistry of the final product is thus a result of the interplay between the substrate's intrinsic steric and electronic properties and the nature of the reducing agent used.

Catalytic Asymmetric Induction Approaches

The enantioselective synthesis of this compound can be effectively achieved through the asymmetric reduction of the corresponding prochiral ketone, 3-methyl-3,4-dihydro-2H-1-benzopyran-4-one. Catalytic asymmetric transfer hydrogenation (ATH) has emerged as a powerful tool for this transformation, offering high levels of stereocontrol.

Ruthenium(II)- and Rhodium(III)-Catalyzed Asymmetric Transfer Hydrogenation:

Building on methodologies developed for similar chromanone systems, Ru(II) and Rh(III) complexes with chiral ligands are highly effective for the asymmetric reduction of 3-methyl-3,4-dihydro-2H-1-benzopyran-4-one. These reactions typically employ a hydrogen source such as a formic acid/triethylamine (HCOOH/Et₃N) azeotrope and proceed through a dynamic kinetic resolution process to yield the cis-diastereomer with high enantioselectivity.

For instance, studies on the ATH of 3-substituted chromanones have demonstrated the efficacy of catalysts like [RuCl₂(η⁶-p-cymene)]₂ and [Cp*RhCl₂]₂ when paired with chiral N-tosylated diamine ligands. These catalytic systems are known to facilitate the stereoselective transfer of a hydride from the hydrogen donor to the carbonyl group of the chromanone. The facial selectivity is dictated by the chiral environment created by the ligand around the metal center.

In the context of synthesizing this compound, the reaction would proceed as follows: The chiral catalyst activates the hydrogen donor, and the resulting metal-hydride species coordinates to the carbonyl oxygen of 3-methyl-3,4-dihydro-2H-1-benzopyran-4-one. The steric and electronic properties of the chiral ligand then direct the hydride delivery to one of the prochiral faces of the carbonyl, leading to the formation of one enantiomer of the alcohol in excess. The dynamic kinetic resolution aspect is crucial as it allows for the conversion of the less reactive enantiomer of the starting ketone (which can racemize under the reaction conditions) into the desired product diastereomer, thus enabling theoretical yields of up to 100% for a single stereoisomer.

Research on analogous 3-fluorochromanone derivatives has shown that enantioenriched cis-3-fluorochroman-4-ols can be obtained in good yields (80-96%), high diastereomeric ratios (up to 99:1 dr), and excellent enantioselectivities (up to >99% ee) using Ru(II)-based catalysts. nih.gov Similarly, Rh-mediated ATH of 3-formylchromones has yielded cis-3-(hydroxymethyl)chroman-4-ol derivatives with high diastereomeric ratios (up to 98:2) and enantioselectivities (up to >99% ee). nih.gov These findings strongly suggest that a similar approach would be highly successful for the synthesis of enantiopure this compound.

Interactive Data Table: Catalytic Asymmetric Transfer Hydrogenation of 3-Substituted Chromanones

| Catalyst Precursor | Chiral Ligand | Substrate | Product | Yield (%) | d.r. (cis:trans) | ee (%) | Reference |

| [RuCl₂(η⁶-p-cymene)]₂ | (R,R)-TsDPEN | 3-Fluorochromanone | cis-3-Fluorochroman-4-ol | 96 | 99:1 | >99 | nih.gov |

| [Cp*RhCl₂]₂ | (R,R)-TsDPEN | 3-Formylchromone | cis-3-(Hydroxymethyl)chroman-4-ol | 85 | 98:2 | >99 | nih.gov |

Oxazaborolidine-Catalyzed Asymmetric Reduction:

Another well-established method for the enantioselective reduction of prochiral ketones is the use of chiral oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts. insuf.org These catalysts, generated in situ from a chiral amino alcohol and a borane source (e.g., borane-tetrahydrofuran (B86392) complex), can effectively catalyze the reduction of ketones with high enantioselectivity. nih.govresearchgate.net

Sustainable Chemical Synthesis Principles Applied to this compound

The principles of green and sustainable chemistry are increasingly being integrated into the synthesis of complex molecules, including chromanol derivatives which are structurally related to Vitamin E. nih.govacs.org

Biocatalysis:

One of the most promising sustainable approaches is the use of biocatalysis. Enzymes, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), can catalyze the reduction of ketones to alcohols with exceptional enantioselectivity under mild, aqueous conditions. nih.govnih.gov The synthesis of chiral chromanols, which are key intermediates for various pharmaceuticals, has been successfully demonstrated using whole-cell biocatalysts or isolated enzymes. uni-graz.at

For the synthesis of this compound, a biocatalytic reduction of the corresponding ketone would offer several advantages over traditional chemical methods:

High Enantioselectivity: Enzymes often provide enantiomeric excesses approaching 100%.

Mild Reaction Conditions: Biocatalytic reactions are typically performed in water at or near ambient temperature and pressure, reducing energy consumption.

Reduced Waste: The use of toxic heavy metal catalysts and organic solvents can be avoided, leading to a more environmentally friendly process.

Renewable Resources: Enzymes are derived from renewable resources and are biodegradable.

The development of robust and recyclable biocatalysts, for example through enzyme immobilization, further enhances the sustainability of this approach.

Alternative Solvents and Energy Sources:

The use of green solvents, such as water or bio-based solvents, in conjunction with energy-efficient techniques like microwave irradiation, can significantly improve the environmental footprint of the synthesis. For instance, microwave-assisted organic synthesis has been shown to accelerate reaction rates, improve yields, and reduce side reactions in the preparation of various heterocyclic compounds.

Atom Economy and Catalytic Efficiency:

The application of catalytic methods, as discussed in the previous section, inherently aligns with the principles of green chemistry by promoting atom economy and reducing the generation of stoichiometric waste. The use of highly efficient catalysts at low loadings minimizes the environmental impact associated with the catalyst itself, both in terms of its synthesis and any potential for product contamination.

The synthesis of Vitamin E analogues, which share the chromanol core, is an area where sustainable practices are actively being explored. mdpi.commdpi.com The challenges associated with the chemical synthesis of the naturally occurring, single stereoisomer of Vitamin E highlight the need for more sustainable and stereoselective methods, with biocatalysis and synthesis from renewable feedstocks being key areas of research. nih.govresearchgate.net

Interactive Data Table: Comparison of Traditional vs. Sustainable Synthesis Approaches

| Feature | Traditional Chemical Synthesis | Sustainable Synthesis (e.g., Biocatalysis) |

| Catalyst | Heavy metals (e.g., Ru, Rh) | Enzymes (e.g., Ketoreductases) |

| Solvent | Organic solvents (e.g., Dichloromethane, Toluene) | Water, buffer solutions |

| Temperature | Often requires heating or cooling | Ambient temperature |

| Pressure | Can require elevated pressures (e.g., for hydrogenation) | Atmospheric pressure |

| Stereoselectivity | Good to excellent, but may require expensive chiral ligands | Often excellent (>99% ee) |

| Byproducts | Stoichiometric waste from reagents and resolving agents | Minimal, often just water and cofactor regeneration byproducts |

| Environmental Impact | Higher, due to metal waste and solvent use | Lower, biodegradable catalysts and aqueous media |

Comprehensive Analysis of Chemical Reactivity and Transformations of 3 Methyl 3,4 Dihydro 2h 1 Benzopyran 4 Ol

Reaction Pathways Involving the C-4 Hydroxyl Functionality

The secondary hydroxyl group at the C-4 position is a primary site of reactivity, enabling a variety of functionalization, oxidation, reduction, elimination, and rearrangement reactions.

Selective Functionalization Reactions of the Hydroxyl Group

The C-4 hydroxyl group can be readily converted into other functional groups, such as esters and ethers, which can alter the molecule's properties and serve as protecting groups in multi-step syntheses. libretexts.orglibretexts.org

Esterification: In the presence of a base, the hydroxyl group reacts with acid chlorides or anhydrides to form the corresponding esters. For instance, treatment with acetic anhydride (B1165640) in pyridine (B92270) would yield 3-methyl-3,4-dihydro-2H-1-benzopyran-4-yl acetate (B1210297). This transformation is common for hydroxyl-containing compounds. libretexts.orglibretexts.org

Etherification: The formation of ethers can be achieved via the Williamson ether synthesis, typically using an alkyl halide in the presence of a mild base like silver oxide to avoid degradation of the sensitive benzopyran ring system. libretexts.orglibretexts.org Reaction with iodomethane (B122720) and silver oxide would produce 4-methoxy-3-methyl-3,4-dihydro-2H-1-benzopyran.

Glycosylation: The hydroxyl group can also participate in glycosylation reactions to form glycosides. The Koenigs-Knorr reaction, for example, involves the reaction of an acetylated glycosyl bromide with the alcohol in the presence of a promoter like silver oxide to form a glycosidic bond. libretexts.orglibretexts.org

Table 1: Examples of Selective Functionalization Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Acetic anhydride, Pyridine | 3-methyl-3,4-dihydro-2H-1-benzopyran-4-yl acetate |

| Etherification | Iodomethane, Silver Oxide | 4-methoxy-3-methyl-3,4-dihydro-2H-1-benzopyran |

Oxidation and Reduction Chemistry at the C-4 Position

The oxidation state of the C-4 position can be readily altered through common organic transformations.

Oxidation: The secondary alcohol at C-4 can be oxidized to the corresponding ketone, 3-methyl-3,4-dihydro-2H-1-benzopyran-4-one (3-methylchroman-4-one). A variety of oxidizing agents can be employed for this purpose, including chromium-based reagents (e.g., PCC, PDC) and milder, more selective methods like Swern or Dess-Martin oxidation. Biotransformation using certain plant calluses has also been shown to oxidize the parent 4-chromanol (B72512) to 4-chromanone. researchgate.net

Reduction: The reverse reaction, the reduction of the corresponding ketone (3-methylchroman-4-one), would yield 3-methyl-3,4-dihydro-2H-1-benzopyran-4-ol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over a metal catalyst (e.g., Pd/C) is also an effective method for the reduction of the ketone and any other reducible groups in the molecule. researchgate.net

Table 2: Oxidation and Reduction Reactions at C-4

| Transformation | Starting Material | Reagents | Product |

|---|---|---|---|

| Oxidation | This compound | Pyridinium (B92312) chlorochromate (PCC) | 3-methyl-3,4-dihydro-2H-1-benzopyran-4-one |

| Reduction | 3-methyl-3,4-dihydro-2H-1-benzopyran-4-one | Sodium borohydride (NaBH₄) | This compound |

Elimination and Rearrangement Reactions Originating from the Hydroxyl Group

The C-4 hydroxyl group can act as a leaving group, either directly or after conversion to a better leaving group, to facilitate elimination and rearrangement reactions. youtube.comlibretexts.org

Dehydration (Elimination): Acid-catalyzed dehydration of this compound is expected to lead to the formation of an alkene. The regioselectivity of this elimination would be influenced by the stability of the resulting double bond. Formation of 3-methyl-2H-1-benzopyran would result in a conjugated system, which is generally favored.

Rearrangements: Under certain acidic conditions, carbocation intermediates can be formed, which may be susceptible to rearrangement reactions. masterorganicchemistry.com For example, a hydride or alkyl shift could occur if it leads to a more stable carbocation. youtube.comwiley-vch.de While specific examples for this particular compound are not readily available in the literature, such rearrangements are a common feature in the chemistry of secondary alcohols. masterorganicchemistry.com

Intramolecular and Intermolecular Reactions of the Dihydropyran Ring System

The dihydropyran ring, while relatively stable, can undergo reactions that lead to its opening, contraction, or further functionalization.

Ring-Opening and Ring-Contraction Mechanisms

Ring-Opening: The ether linkage in the dihydropyran ring can be cleaved under harsh conditions, such as with strong acids or Lewis acids. Nucleophilic attack can also lead to ring-opening, particularly if the ring is activated. rsc.orglookchem.com For instance, reactions of related 2-alkoxy-3,4-dihydropyrans with thiols have been shown to result in ring-opening. lookchem.com While the benzopyran system is generally more stable, such reactions could potentially be induced under specific conditions.

Ring-Contraction: Ring-contraction reactions of dihydropyran systems are less common but can be envisioned under specific photochemical or rearrangement-promoting conditions. These transformations would likely involve significant skeletal reorganization.

Functionalization of the Pyran Ring with Retention of Integrity

It is possible to introduce new functional groups onto the dihydropyran ring without cleaving it.

Electrophilic Addition: The double bond in the aromatic part of the benzopyran system can undergo electrophilic substitution reactions. The conditions for these reactions would need to be carefully controlled to avoid reactions at the dihydropyran ring.

Radical Reactions: Radical reactions could potentially be used to functionalize the aliphatic positions of the dihydropyran ring. For example, radical bromination could selectively introduce a bromine atom at a benzylic or allylic position if such a position were present. In the case of this compound, the methylene (B1212753) group at C-2 could be a potential site for such reactions.

Stereochemical Outcomes of Pyran Ring Transformations

The stereochemistry of the dihydropyran ring in this compound is a critical determinant of its reactivity and the structure of its transformation products. The molecule contains two chiral centers at positions C3 and C4, leading to the possibility of four stereoisomers (two pairs of enantiomers). The relative configuration of the methyl group at C3 and the hydroxyl group at C4 dictates the conformational preference of the dihydropyran ring and influences the stereochemical outcome of its reactions.

Transformations of the pyran ring, such as oxidation, reduction, or ring-opening reactions, are highly dependent on the initial stereochemistry. For instance, the reduction of the corresponding ketone, 3-methyl-3,4-dihydro-2H-1-benzopyran-4-one, can lead to either the cis or trans diastereomer of the alcohol, depending on the reducing agent and reaction conditions. The facial selectivity of the hydride attack on the carbonyl group is governed by steric hindrance from the methyl group at the adjacent C3 position.

In reactions involving the hydroxyl group at C4, such as substitution or elimination, the stereochemical outcome is often predictable based on established mechanistic principles (e.g., SN2 inversion or syn/anti elimination). Research on related 2,3-dihydro-1-benzopyran-4-ones has shown that reactions of derivatives at the C3 position can proceed stereospecifically. For example, the reaction of a C3-mesyloxy derivative with various nucleophiles yields products with a defined cis or trans relationship between the C3-substituent and the C2-phenyl group, demonstrating high stereochemical control. researchgate.net

Conformational analysis reveals that the dihydropyran ring typically adopts a half-chair conformation. The relative stability of conformers, and thus the predominant reaction pathway, is influenced by the minimization of steric interactions, such as 1,3-diaxial repulsions. nih.gov For example, in related benzopyran systems, the orientation of substituents (axial vs. equatorial) has been shown to direct the outcome of isomerization reactions. This highlights the importance of understanding the conformational equilibrium to predict the stereochemical results of pyran ring transformations.

Electrophilic and Nucleophilic Reactions on the Benzene (B151609) Moiety

The benzene ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for a wide range of functionalization possibilities.

Electrophilic Aromatic Substitution (EAS)

The benzene moiety contains two substituents: an alkyl ether group (part of the pyran ring) and an alkyl group. The ether oxygen is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. youtube.comlibretexts.org The alkyl portion of the fused ring is a weak activating group, also directing ortho and para. The combined effect strongly favors electrophilic attack at the positions ortho and para to the ether oxygen, which are C6 and C8.

Standard electrophilic aromatic substitution reactions are expected to proceed with high regioselectivity:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂/FeBr₃ or Cl₂/FeCl₃ would yield predominantly 6- and 8-halo derivatives. uci.edu

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group, again primarily at the C6 and C8 positions. libretexts.org

Sulfonation: Treatment with fuming sulfuric acid would lead to the corresponding sulfonic acids at the activated positions.

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, would introduce alkyl or acyl groups at the C6 and C8 positions. uci.edu

The relative ratio of ortho (C8) to para (C6) substitution can be influenced by steric hindrance from the dihydropyran ring, often favoring the less hindered C6 position.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution on the unmodified benzene ring of this compound is generally not feasible. NAS reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) on the aromatic ring to activate it towards nucleophilic attack. Furthermore, a good leaving group, such as a halogen, must be present at the site of substitution.

Therefore, to perform NAS, the benzopyran scaffold would first need to be modified via electrophilic substitution. For instance, nitration followed by halogenation could install the necessary activating and leaving groups, enabling subsequent displacement by various nucleophiles (e.g., alkoxides, amines).

Directed Aromatic Functionalization Strategies

To achieve higher regioselectivity beyond the inherent directing effects of the existing substituents, directed functionalization strategies can be employed. A prominent method is Directed ortho-Metalation (DoM) . wikipedia.orgorganic-chemistry.org In this strategy, a Directed Metalation Group (DMG) on the aromatic ring chelates to an organolithium reagent (like n-butyllithium), directing the deprotonation of a specific, nearby C-H bond. uwindsor.cabaranlab.org

For this compound, both the ether oxygen and the hydroxyl group can potentially act as DMGs.

Ether Oxygen as DMG: The oxygen atom within the pyran ring can direct lithiation to the C8 position.

Hydroxyl Group as DMG: The C4-hydroxyl group, after deprotonation to form an alkoxide, can also direct lithiation. However, its distance and geometry relative to the aromatic protons make it a less effective director for aromatic C-H activation compared to the ether oxygen.

Once the aryllithium species is formed at the C8 position, it can be quenched with a wide variety of electrophiles, allowing for the precise installation of functional groups that may not be accessible through classical EAS reactions.

| Directing Group | Position of Metalation | Base | Potential Electrophiles (E+) | Product |

|---|---|---|---|---|

| Ether Oxygen (O1) | C8 | n-BuLi, s-BuLi, t-BuLi | I₂, Br₂, CO₂, R-CHO, Me₃SiCl | 8-substituted benzopyranol |

| Hydroxyl Group (C4-OH) | Less effective for aromatic ring | 2 equiv. n-BuLi | - | - |

Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To apply these methods to the benzene moiety of this compound, the ring must first be functionalized with a suitable handle, typically a halide (Br, I) or a triflate group (-OTf). These precursors can be synthesized via electrophilic halogenation or by converting a phenol (B47542) derivative to a triflate.

Once the halogenated or triflated benzopyran is obtained, it can participate in various palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction couples the aryl halide/triflate with an organoboron reagent (e.g., an arylboronic acid or ester) to form a new C-C bond. nih.govmdpi.com This is a versatile method for synthesizing biaryl structures or introducing alkyl, alkenyl, or heteroaromatic groups. rsc.orgnih.govmdpi.com

Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne, providing access to arylethynyl derivatives.

Heck Coupling: This involves the coupling of the aryl halide with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl halide with an amine, yielding N-aryl benzopyran derivatives.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. These reactions are generally tolerant of a wide range of functional groups, including the hydroxyl and methyl groups present on the pyran ring.

| Reaction Name | Coupling Partner | Catalyst (Example) | Bond Formed | Typical Product Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ | Aryl-Aryl, Aryl-Alkyl | 6- or 8-Aryl/Alkyl-benzopyranol |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | Aryl-Alkynyl | 6- or 8-Alkynyl-benzopyranol |

| Heck | Alkene | Pd(OAc)₂ | Aryl-Alkenyl | 6- or 8-Alkenyl-benzopyranol |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand | Aryl-Nitrogen | 6- or 8-(Dialkylamino)-benzopyranol |

Mechanistic Elucidation of Novel Chemical Transformations

Understanding the reaction mechanisms of this compound is fundamental to controlling its transformations and designing new synthetic routes. Mechanistic studies often combine experimental approaches (kinetics, isotope labeling, intermediate trapping) with computational modeling (e.g., Density Functional Theory, DFT).

For benzopyran systems, mechanistic studies have focused on various reactions. For example, the mechanism of hydride transfer from benzopyran compounds has been investigated, revealing a one-step process and establishing a correlation between thermodynamics and kinetics. nih.gov Such studies are crucial for understanding the reducing capacity of these molecules.

In transformations involving the pyran ring, such as ring-opening or rearrangement reactions, mechanistic elucidation helps to explain the observed stereochemical outcomes. For instance, the ring expansion of related cyclopropanated furans to dihydropyrans has been shown to proceed through a cyclopropylcarbinyl cation rearrangement, where the selective cleavage of a specific C-C bond dictates the final product structure. nih.gov

In the context of aromatic functionalization, the mechanism of electrophilic aromatic substitution involves the formation of a resonance-stabilized carbocation intermediate (a sigma complex). uci.edu The stability of this intermediate, which is enhanced by the electron-donating ether oxygen, dictates the regioselectivity of the reaction. For DoM reactions, the mechanism involves a complex-induced proximity effect, where the DMG coordinates the lithium cation, positioning the base to deprotonate the adjacent ortho proton. baranlab.org

Novel transformations, such as palladium-catalyzed oxidative annulation reactions on related 4-amino-2H-benzopyran-2-ones, have been developed to synthesize fused heterocyclic systems. mdpi.com Elucidating the catalytic cycle for such reactions is key to optimizing conditions and expanding their scope. Mechanistic studies on these complex transformations often involve identifying the active catalytic species and characterizing the elementary steps of oxidative addition, migratory insertion, and reductive elimination.

Structure Activity Relationship Sar and Molecular Recognition Studies on 3 Methyl 3,4 Dihydro 2h 1 Benzopyran 4 Ol Analogues

Conformational Analysis and Stereoisomeric Effects on Molecular Interactions

The biological activity of 3-methyl-3,4-dihydro-2H-1-benzopyran-4-ol analogues is intrinsically linked to their three-dimensional structure. The dihydro-pyran ring is not planar and can adopt several conformations, with the half-chair and half-boat forms being the most common. rsc.orgresearchgate.net The presence of chiral centers at the C3 (bearing the methyl group) and C4 (bearing the hydroxyl group) positions gives rise to stereoisomers, namely cis and trans diastereomers, each existing as a pair of enantiomers.

The relative orientation of the methyl and hydroxyl groups significantly dictates the molecule's preferred conformation and its interaction profile. In the trans isomer, the substituents can adopt a pseudo-diaxial or pseudo-diequatorial arrangement, while the cis isomer features a pseudo-axial/equatorial arrangement. The energetic favorability of these conformations is influenced by steric clashes, such as 1,3-diaxial interactions, which can cause deviations in intra-annular torsion angles. beilstein-journals.orgnih.gov

The stereochemistry profoundly impacts molecular interactions. For instance, the orientation of the C4-hydroxyl group (axial vs. equatorial) determines its accessibility as a hydrogen bond donor or acceptor, a critical feature for binding to biological targets like enzymes or receptors. Similarly, the spatial positioning of the C3-methyl group can influence van der Waals interactions and may either fit snugly into a hydrophobic pocket or cause steric hindrance that prevents effective binding.

| Stereoisomer | Substituent Orientation (C3-Me, C4-OH) | Dominant Conformation | Key Interaction Features |

| cis | pseudo-axial, pseudo-equatorial | Half-Chair | Equatorial -OH is highly accessible for H-bonding. |

| cis | pseudo-equatorial, pseudo-axial | Half-Chair (less stable) | Axial -OH may be sterically hindered but can form specific intramolecular interactions. |

| trans | pseudo-diequatorial | Half-Chair | Both groups are positioned away from the ring, minimizing steric clash and maximizing potential for intermolecular interactions. |

| trans | pseudo-diaxial | Twisted-Boat (to avoid 1,3-diaxial strain) | High-energy conformation, less likely to be the bioactive form. |

Systematic Variation of Substituents and Their Influence on Theoretical Reactivity Profiles

The theoretical reactivity of the this compound scaffold can be systematically modulated by introducing various substituents, primarily on the aromatic benzene (B151609) ring. The influence of these substituents is governed by a combination of inductive and resonance effects, which alter the electron density of the aromatic system. lumenlearning.comlibretexts.org These electronic modifications can activate or deactivate the ring towards certain chemical reactions and are a cornerstone of SAR studies. nih.gov

Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and alkyl groups increase the electron density of the benzene ring through resonance and/or inductive effects. This enhances the nucleophilicity of the ring, theoretically making it more reactive towards electrophiles. libretexts.org

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the ring's electron density via strong inductive and resonance effects. This deactivates the ring, making it less susceptible to electrophilic attack. libretexts.org

Halogens: Halogens (-F, -Cl, -Br, -I) present a dualistic nature. They are inductively electron-withdrawing but can donate electron density through resonance via their lone pairs. Typically, their strong inductive effect dominates, leading to a net deactivation of the ring. libretexts.org

| Substituent (R) on Benzene Ring | Type | Inductive Effect | Resonance Effect | Theoretical Reactivity Profile |

| -OH, -OCH₃ | Activating | Electron-withdrawing | Strongly electron-donating | Increased reactivity |

| -CH₃, -C₂H₅ | Activating | Electron-donating | None | Slightly increased reactivity |

| -H | Neutral | Neutral | Neutral | Baseline reactivity |

| -F, -Cl, -Br, -I | Deactivating | Strongly electron-withdrawing | Weakly electron-donating | Decreased reactivity |

| -NO₂, -CF₃ | Deactivating | Strongly electron-withdrawing | Strongly electron-withdrawing | Strongly decreased reactivity |

Rational Design Principles for Modulating Molecular Recognition Features

Rational design aims to strategically modify a lead compound, such as this compound, to enhance its interaction with a specific biological target. This involves a deep understanding of the molecular recognition features that govern binding affinity and specificity.

Hydrogen Bonding: The C4-hydroxyl group is a primary hydrogen bond donor and acceptor. Its potency can be modulated by introducing substituents on the aromatic ring that alter its acidity (pKa). For example, electron-withdrawing groups would make the hydroxyl proton more acidic and a stronger hydrogen bond donor. Adding other hydrogen-bonding moieties (e.g., -NH₂, -COOH) can create additional anchor points within a binding site. mdpi.com

Hydrophobic Interactions: The benzopyran core is largely hydrophobic. The size and nature of hydrophobic pockets in a target protein can be probed by varying the C3-substituent (e.g., from methyl to ethyl or isopropyl) or by adding alkyl or aryl groups to the aromatic ring. mdpi.com

Halogen Bonding: Incorporating halogens (Cl, Br, I) onto the scaffold can introduce the potential for halogen bonding—an interaction where the halogen acts as an electrophilic region that interacts with a nucleophilic partner (like a carbonyl oxygen) in the binding site. This can significantly enhance binding affinity and specificity. nih.gov

Computational Approaches to Predict Interaction Motifs and Binding Site Preferences

Computational chemistry provides powerful tools to predict and analyze the interactions of this compound analogues with their biological targets, thereby guiding rational drug design. researchgate.net

Molecular Docking: This is a primary in silico technique used to predict the preferred binding orientation of a ligand within a target's active site. unar.ac.idsemanticscholar.org The process generates a binding score, which estimates the binding affinity (e.g., in kcal/mol). Docking studies can reveal key interactions, such as specific hydrogen bonds or hydrophobic contacts, and help prioritize which analogues to synthesize and test. thesciencein.orgmdpi.com

Quantitative Structure-Activity Relationship (3D-QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate 3D contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted computationally. nih.gov These in silico models assess the "drug-likeness" of designed analogues, flagging potential liabilities such as poor oral bioavailability or potential toxicity early in the design process, saving time and resources. researchgate.net

| Computational Method | Objective | Information Gained | Application in Design |

| Molecular Docking | Predict binding mode and affinity. | Binding pose, docking score, key amino acid interactions (H-bonds, hydrophobic contacts). | Prioritize compounds with the best predicted fit and affinity for a target. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Correlate 3D structural features with activity. | Contour maps indicating favorable/unfavorable regions for steric, electrostatic, and hydrophobic properties. | Guide the placement and type of substituents to maximize activity. |

| ADMET Prediction | Assess drug-like properties. | Predictions of oral absorption, blood-brain barrier penetration, metabolic stability, and potential toxicity. | Filter out compounds with poor pharmacokinetic profiles early in the discovery pipeline. |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 3 Methyl 3,4 Dihydro 2h 1 Benzopyran 4 Ol and Its Derivatives

Application of Multidimensional NMR Spectroscopy for Complex Stereochemical Assignments

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the constitution and relative stereochemistry of organic molecules. longdom.org For a molecule like 3-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, which contains two stereocenters at positions C3 and C4, 2D NMR experiments are essential for assigning the relative configuration as either cis or trans.

Detailed Research Findings:

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), have become indispensable for stereochemical analysis. longdom.orgnumberanalytics.com A COSY spectrum reveals proton-proton coupling correlations through bonds, allowing for the mapping of the spin systems within the molecule. libretexts.org For this compound, the COSY experiment would show correlations between the proton at C4 and the protons at C3, as well as the methyl protons at C3.

The key to determining the relative stereochemistry lies in the Nuclear Overhauser Effect (NOE), which is observed between protons that are close in space, typically within 5 Å. ucl.ac.uk In a NOESY experiment, the presence or absence of cross-peaks between the proton at C4 (H4) and the methyl group at C3 (3-CH₃) can distinguish between the cis and trans isomers.

In the cis isomer , the H4 proton and the 3-CH₃ group are on the same side of the pyran ring, resulting in a spatial proximity that would generate a clear NOE cross-peak in the NOESY spectrum.

In the trans isomer , the H4 proton and the 3-CH₃ group are on opposite sides of the ring, leading to a much larger distance between them and a corresponding absence of an NOE cross-peak.

The following table illustrates the expected key NOESY correlations for the cis and trans isomers of this compound.

| Interacting Protons | Expected NOESY Correlation (cis isomer) | Expected NOESY Correlation (trans isomer) |

| H4 ↔ 3-CH₃ | Strong | Absent |

| H4 ↔ H3 | Strong | Strong |

| H3 ↔ 3-CH₃ | Strong | Strong |

By combining COSY data to establish the proton connectivity with NOESY data to probe through-space interactions, the relative stereochemistry of the two chiral centers can be unequivocally assigned. youtube.com

High-Resolution Mass Spectrometry for Reaction Intermediates and Product Profiling

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the analysis of reaction mixtures, enabling the identification of intermediates, byproducts, and the final product with high mass accuracy. This technique provides the elemental composition of ions, which is invaluable for confirming molecular formulas and elucidating fragmentation pathways. nih.gov

Detailed Research Findings:

In the synthesis of this compound, for instance, through the reduction of a corresponding chromanone, HRMS can be employed to monitor the reaction progress. By analyzing aliquots of the reaction mixture over time, it is possible to identify the molecular ions of the starting material, any reaction intermediates, and the final product.

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used in conjunction with HRMS. benthamopen.comnih.gov The fragmentation patterns observed in the mass spectrum provide structural information about the molecule. For benzopyran derivatives, characteristic fragmentation often involves the loss of small neutral molecules like CO or cleavage of side chains. benthamopen.comnih.gov

A typical HRMS analysis of a purified sample of this compound would provide an accurate mass measurement of the molecular ion, confirming its elemental composition. The table below shows a hypothetical comparison of the calculated and measured exact masses for the protonated molecule.

| Ion Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) |

| [C₁₀H₁₂O₂ + H]⁺ | 177.0859 | 177.0861 | 1.13 |

Furthermore, tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion can induce fragmentation, providing further structural confirmation. The fragmentation of the this compound molecular ion might involve the loss of a water molecule from the hydroxyl group, followed by further fragmentation of the pyran ring. The high resolution of the instrument allows for the unambiguous determination of the elemental composition of each fragment ion, aiding in the elucidation of the fragmentation pathway. researchgate.net

Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Determination

Chiroptical spectroscopy techniques, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful methods for determining the absolute configuration of chiral molecules. nih.govfrontiersin.org These techniques measure the differential interaction of left and right circularly polarized light with a chiral sample. researchgate.net For a compound with multiple stereocenters like this compound, establishing the absolute configuration is a critical step in its complete structural characterization. semanticscholar.org

Detailed Research Findings:

The absolute configuration of chiral flavonoids and related benzopyran structures is often determined by comparing the experimental ECD spectrum with the spectrum predicted by quantum-chemical calculations, typically using time-dependent density functional theory (TD-DFT). nih.govresearchgate.net This approach has proven to be a reliable alternative to the more classical methods that require the synthesis of derivatives with a known absolute configuration.

The process involves first determining the relative stereochemistry (e.g., cis or trans) using NMR, as described in section 5.1. Then, the conformational space of the molecule is explored computationally to identify the most stable conformers. For each low-energy conformer of a chosen enantiomer (e.g., 3R,4R), the ECD spectrum is calculated. The individual spectra are then Boltzmann-averaged to generate the final theoretical ECD spectrum.

This theoretical spectrum is then compared to the experimental ECD spectrum. A good match between the signs and positions of the Cotton effects in the experimental and theoretical spectra allows for the confident assignment of the absolute configuration of the molecule. researchgate.netresearchgate.net The table below illustrates hypothetical ECD data for an enantiomer of a this compound derivative.

| Transition | Experimental λ (nm) | Experimental Δε | Calculated λ (nm) | Calculated Δε |

| n → π | 330 | +2.1 | 325 | +2.5 |

| π → π | 290 | -4.5 | 288 | -5.0 |

| π → π* | 250 | +1.8 | 252 | +2.0 |

Optical Rotatory Dispersion (ORD) provides complementary information by measuring the optical rotation as a function of wavelength. frontiersin.org The combination of experimental ORD and ECD data with theoretical calculations provides a robust methodology for the unambiguous determination of the absolute configuration of this compound and its derivatives. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis and Polymorphism Studies

X-ray crystallography is the gold standard for the determination of the three-dimensional structure of crystalline compounds. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral molecules in the solid state. researchgate.netmdpi.com For this compound, a single-crystal X-ray diffraction study would provide definitive proof of its molecular structure.

Detailed Research Findings:

The process of X-ray crystallography involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. semanticscholar.org The crystal structure of a derivative, 2-hydroxy-2-trifluoromethyl-3,4-dihydro-2H-1-benzopyran-4-one, reveals a half-boat conformation for the heterocyclic ring. researchgate.net Similarly, the crystal structure of 8-methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine shows a half-chair conformation for the oxazine (B8389632) ring. nih.gov

For a chiral compound like this compound, crystallizing in a chiral space group allows for the determination of the absolute configuration using anomalous dispersion effects. The Flack parameter, derived from the diffraction data, can confirm the correctness of the assigned absolute configuration.

The table below presents hypothetical crystallographic data for a derivative of this compound.

| Parameter | Value |

| Chemical formula | C₁₀H₁₂O₂ |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 12.345 |

| V (ų) | 1076.9 |

| Z | 4 |

| R-factor | 0.045 |

| Flack parameter | 0.02(3) |

In addition to determining the molecular structure, X-ray crystallography is also the primary tool for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, such as solubility and melting point. Powder X-ray diffraction (PXRD) is often used to characterize different polymorphic forms and to monitor phase transitions.

Computational and Theoretical Chemistry Investigations of 3 Methyl 3,4 Dihydro 2h 1 Benzopyran 4 Ol

Quantum Mechanical Studies of Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 3-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, DFT studies can map the electron density distribution, identifying regions susceptible to electrophilic or nucleophilic attack. Key to understanding its chemical behavior is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. nih.govnih.gov

A smaller energy gap generally suggests higher reactivity. nih.gov Theoretical calculations can also determine various global reactivity descriptors, such as electronegativity, chemical hardness, and softness, which provide further insights into the molecule's kinetic stability and reactivity. nih.gov The molecular electrostatic potential (MEP) surface can also be calculated to visualize the charge distribution and predict sites for intermolecular interactions.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

| Global Softness (S) | 0.19 eV⁻¹ | Measure of chemical reactivity |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, allowing for the exploration of its conformational landscape and the influence of its environment. frontiersin.org The dihydropyran ring in the benzopyran structure is not planar and can adopt various conformations, such as half-chair or boat forms. core.ac.uk MD simulations can track the atomic motions over time, revealing the preferred conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Furthermore, MD simulations can explicitly model the effects of solvents, such as water, on the structure and dynamics of the molecule. frontiersin.org By including solvent molecules in the simulation, it is possible to study the formation of hydrogen bonds between the hydroxyl group of this compound and surrounding water molecules. These simulations can provide insights into its solubility and how solvation affects its conformational preferences. The stability of the molecule's conformation in a biological environment can be assessed through parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions. ajchem-a.com

Prediction of Reaction Pathways and Transition States via Computational Modeling

Computational modeling is a valuable tool for investigating potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways and the structures of the transition states. wikipedia.org For instance, the reactivity of the hydroxyl group in esterification or etherification reactions can be theoretically explored.

These calculations can provide the activation energies for different reaction pathways, allowing for predictions of reaction rates and the feasibility of a reaction under specific conditions. Understanding the transition state structures provides a deeper understanding of the reaction mechanism at a molecular level. This predictive capability can guide the design of synthetic routes and help in understanding the metabolic fate of the compound.

In Silico Screening and Virtual Ligand Design for Theoretical Interactions

The structure of this compound can serve as a scaffold for the design of new molecules with potential biological activity. In silico screening and virtual ligand design are computational techniques used to explore the theoretical interactions of a molecule with biological targets, such as enzymes or receptors. mdpi.com Molecular docking, a key component of in silico screening, predicts the preferred orientation of a ligand when bound to a target protein. nih.gov

By docking derivatives of this compound into the active site of a target protein, it is possible to identify potential inhibitors or modulators. researchgate.net These studies can predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. This information is invaluable for structure-activity relationship (SAR) studies and for guiding the synthesis of new compounds with improved potency and selectivity. researchgate.net

| Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Derivative A | -8.5 | Tyr234, Ser112 | Hydrogen Bond |

| Derivative A | Phe345, Leu89 | Hydrophobic Interaction | |

| Derivative B | -7.9 | His45, Gln156 | Hydrogen Bond |

| Derivative B | Val123, Ile78 | Hydrophobic Interaction |

Synthesis and Chemical Transformations of Substituted 3 Methyl 3,4 Dihydro 2h 1 Benzopyran 4 Ol Derivatives and Analogues

Systematic Synthesis of Benzene (B151609) Ring Substituted 3-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol Derivatives

The synthesis of this compound derivatives with various substituents on the benzene ring typically begins with the corresponding substituted phenols. These starting materials can be transformed into the target compounds through a multi-step process that often involves the introduction of a three-carbon unit to form the pyran ring.

A common strategy involves the Fries rearrangement of an appropriate acetate (B1210297) ester of a substituted phenol (B47542) to yield a 2-hydroxyacetophenone (B1195853) derivative. For instance, the synthesis of a 6-fluoro derivative starts with 4-fluorophenyl acetate, which undergoes a Fries rearrangement to produce 4-fluoro-2-hydroxyacetophenone. This intermediate can then be further elaborated to construct the chroman-4-one ring system.

The introduction of substituents onto the benzene ring can also be achieved through standard electrophilic aromatic substitution reactions on the phenol or a protected derivative. These reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation, with the directing effects of the hydroxyl and other existing substituents guiding the position of the incoming group.

Once the appropriately substituted 2-hydroxyacetophenone is obtained, the subsequent steps often involve a Claisen-Schmidt condensation with an α,β-unsaturated aldehyde or ketone, followed by an intramolecular Michael addition to form the chroman-4-one core. The final step is the reduction of the carbonyl group at the C-4 position to a hydroxyl group, yielding the desired this compound derivative.

A variety of substituted phenols can be used as starting materials to generate a library of benzene ring-substituted derivatives. The following table provides examples of substituents that can be introduced and the corresponding starting materials.

| Substituent on Benzene Ring | Starting Phenol Derivative |

| 6-Fluoro | 4-Fluorophenol |

| 7-Methoxy | 3-Methoxyphenol |

| 6,8-Dibromo | 2,4-Dibromophenol |

| 6-Chloro | 4-Chlorophenol |

| 8-Bromo-6-chloro | 2-Bromo-4-chlorophenol |

Chemical Modifications at the Pyran Ring (e.g., C-2, C-3 positions)

Modifications at the pyran ring of the this compound scaffold offer another avenue for structural diversification. These modifications can be introduced either during the synthesis of the chroman-4-one precursor or by direct functionalization of the final product.

One approach involves the use of substituted α,β-unsaturated carbonyl compounds in the initial condensation step. For example, using a substituted α,β-unsaturated aldehyde or ketone in the Claisen-Schmidt condensation can lead to derivatives with substituents at the C-2 position.

Direct modification of the this compound can be more challenging due to the presence of multiple reactive sites. However, selective reactions can be achieved under controlled conditions. For instance, the hydroxyl group at C-4 can be used to direct reactions or can be protected to allow for modifications at other positions.

Reactions at the C-3 position are influenced by the presence of the methyl group. Halogenation at this position can occur under specific conditions. For example, bromination of a related 2-pentylchroman-4-one at the C-3 position has been reported using pyridinium (B92312) tribromide.

Furthermore, the double bond in the pyran ring of related 2H-chromene derivatives can be a site for various addition reactions, providing a route to further functionalization. While not directly on the target molecule, these reactions on similar scaffolds suggest potential pathways for modification.

Stereoisomeric Derivatives and Their Distinct Chemical Behavior

The this compound molecule contains two stereocenters at the C-3 and C-4 positions, leading to the possibility of four stereoisomers (two pairs of enantiomers). The relative stereochemistry of the methyl group at C-3 and the hydroxyl group at C-4 gives rise to cis and trans diastereomers.

The stereochemical outcome of the synthesis is often determined during the reduction of the precursor 3-methylchroman-4-one. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of this step. For example, the reduction of a similar chroman-4-one derivative with sodium borohydride (B1222165) in methanol (B129727) has been shown to proceed with high diastereoselectivity.

The distinct chemical behavior of these stereoisomers is an area of active research. The spatial arrangement of the substituents can significantly impact their reactivity and biological activity. For instance, the accessibility of the hydroxyl group at C-4 can differ between the cis and trans isomers, leading to differences in their participation in subsequent reactions.

The separation of these stereoisomers can be achieved by chromatographic techniques or by stereoselective synthesis. Enantioselective synthesis aims to produce a single enantiomer, which is often crucial for pharmacological applications.

Synthesis of Spiro and Fused Ring Systems Incorporating the Benzopyran-4-ol Scaffold

The this compound scaffold can serve as a building block for the synthesis of more complex molecular architectures, such as spiro and fused ring systems. These structures are of interest due to their unique three-dimensional shapes, which can lead to novel biological activities.

Spirocyclic compounds can be synthesized by reactions involving the C-4 position. For example, the carbonyl group of the precursor 3-methylchroman-4-one can participate in reactions to form a spiro center. The synthesis of spiro[chroman-4,X] derivatives, where X is another ring system, can be achieved through various synthetic strategies.

Fused ring systems can be constructed by forming new rings that share one or more bonds with the benzopyran scaffold. Intramolecular cyclization reactions are a common method for creating such systems. For instance, a substituent on the benzene ring or the pyran ring can be designed to react with another part of the molecule to form a new ring. Inverse electron-demand Diels-Alder reactions of ortho-quinone methide intermediates, generated from flavonoid structures, have been used to create fused-ring systems. researchgate.net

Another approach involves the use of the existing functional groups to build additional rings. The hydroxyl group at C-4, for example, could be used as a handle to initiate a cyclization cascade. The synthesis of chroman-fused tetralins has been achieved through an intramolecular Friedel–Crafts epoxy–arene cyclization, demonstrating the potential for creating complex fused systems from chroman precursors. nih.gov

Emerging Research Paradigms and Future Directions for 3 Methyl 3,4 Dihydro 2h 1 Benzopyran 4 Ol in Chemical Research

Integration into Functional Supramolecular Architectures

The development of functional supramolecular architectures relies on specific, directional, and often reversible non-covalent interactions. The structure of 3-methyl-3,4-dihydro-2H-1-benzopyran-4-ol possesses key features—a hydroxyl group for hydrogen bonding and a rigid aromatic scaffold for π-π stacking—that make it an attractive candidate for the programmed self-assembly of complex superstructures.

Future research is anticipated to focus on designing and synthesizing derivatives of this compound that can act as versatile tectons (building blocks) in supramolecular chemistry. The hydroxyl group can serve as a primary hydrogen bond donor, while the ether oxygen within the pyran ring can act as an acceptor. These interactions, combined with potential π-stacking of the benzene (B151609) rings, could be harnessed to construct discrete molecular cages, extended one-dimensional tapes, or complex two-dimensional networks. The presence of the methyl group at the C3 position introduces a chiral element that can be used to direct the formation of enantiomerically pure supramolecular assemblies, a critical aspect for applications in chiral recognition and separation.

Table 1: Potential Supramolecular Interactions and Resulting Architectures

| Interacting Moiety on Benzopyran-4-ol | Non-Covalent Interaction Type | Potential Supramolecular Architecture | Prospective Application |

| 4-hydroxyl group | Hydrogen Bonding (Donor/Acceptor) | Helices, Rosettes, Sheets | Chiral Sensing, Enantioselective Crystallization |

| Benzene Ring | π-π Stacking, CH-π Interactions | Lamellar Structures, Host-Guest Complexes | Molecular Recognition, Organic Electronics |

| Chiral Center (C3/C4) | Stereospecific van der Waals Contacts | Chiral Cages, Enantiopure Frameworks | Asymmetric Catalysis, Chiral Separation Media |

Application in Catalytic Systems as Chiral Auxiliaries or Ligands

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. Chiral auxiliaries and ligands are central to this field, and the rigid, stereochemically defined scaffold of this compound makes it a promising platform for the development of new catalytic tools.

As a chiral auxiliary , the molecule could be temporarily attached to a prochiral substrate. The inherent stereochemistry of the benzopyran scaffold would then direct the stereochemical outcome of a subsequent reaction, after which the auxiliary can be cleaved and recovered. The proximity of the hydroxyl group to the chiral centers allows for its conversion into an ester or ether linkage to a reactant molecule.

More significantly, derivatives of this compound could be developed as chiral ligands for transition metal-catalyzed reactions. By modifying the scaffold with coordinating groups (e.g., phosphines, amines, or oxazolines), it is possible to create a chiral environment around a metal center. The rigidity of the bicyclic ring system is advantageous as it can reduce conformational flexibility, leading to higher enantioselectivities in catalytic transformations such as asymmetric hydrogenation, allylic alkylation, or Diels-Alder reactions. researchgate.net

Table 2: Potential Roles in Asymmetric Catalysis

| Catalytic Role | Required Modification | Target Reaction Type | Metal Center Examples |

| Chiral Auxiliary | Esterification/etherification to substrate | Aldol reactions, Michael additions, Diels-Alder | N/A (Substrate-controlled) |

| Chiral Ligand | Functionalization with coordinating groups | Asymmetric Hydrogenation, C-C Coupling | Rhodium (Rh), Palladium (Pd), Iridium (Ir) researchgate.net |

| Organocatalyst | Derivatization to form, e.g., a chiral phosphoric acid | [4+2] Cycloadditions, Friedel-Crafts | N/A (Metal-free) nih.gov |

Exploitation in Advanced Materials Chemistry

The benzopyran core is found in compounds known for their unique optical and electronic properties, such as photochromism. researchgate.net This provides a foundation for exploring this compound as a building block for advanced functional materials.

By incorporating this chiral chromanol into polymer backbones or as pendant groups, it may be possible to create new materials with tailored properties. For example, polyesters or polycarbonates derived from this diol-like structure could exhibit high thermal stability and specific optical activity, making them suitable for applications in optical films or chiral stationary phases for chromatography. Furthermore, derivatization of the aromatic ring with electron-donating or -withdrawing groups could be used to tune the molecule's photophysical properties, potentially leading to the development of novel fluorescent probes for chiral sensing or components for organic light-emitting diodes (OLEDs). The inherent chirality could also be exploited to create materials that interact selectively with circularly polarized light, a property of interest in photonics and data storage.

Theoretical Frameworks for Designing Next-Generation Benzopyran-4-ol Based Chemical Entities

Computational chemistry and molecular modeling are indispensable tools for accelerating the design of new molecules with desired functions. researchgate.net For this compound, theoretical frameworks can guide the synthetic efforts described in the preceding sections.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate structural modifications of the benzopyran scaffold with specific outcomes, such as catalytic efficiency or material properties. nih.gov By building computational models based on a library of derivatives, researchers can predict which modifications are most likely to yield improved performance, thereby prioritizing synthetic targets.

Molecular docking simulations can be used to design and evaluate potential chiral ligands derived from the core structure. nih.gov These simulations can predict how a ligand will bind to a transition metal and how the resulting complex will interact with a substrate, offering insights into the origins of enantioselectivity. This predictive power can significantly shorten the development cycle for new asymmetric catalysts. For supramolecular design, molecular dynamics simulations can model the self-assembly process, predicting the most stable and likely architectures that will form from modified benzopyran-4-ol building blocks.

Table 3: Application of Theoretical Frameworks

| Theoretical Method | Objective | Key Parameters for Analysis | Predicted Outcome |

| 3D-QSAR | Predict biological activity or material property | Steric, electrostatic, hydrophobic fields | Identification of key structural features for enhanced function nih.gov |

| Molecular Docking | Design of chiral ligands and catalysts | Binding affinity, orientation in active site | Prediction of enantioselectivity and catalytic efficiency nih.gov |

| Density Functional Theory (DFT) | Understand electronic structure and reactivity | HOMO/LUMO energies, reaction pathways | Rationalization of reaction mechanisms and optical properties |

| Molecular Dynamics (MD) | Simulate self-assembly processes | Non-covalent interaction energies, system stability | Prediction of stable supramolecular architectures |

Q & A

Q. What are the common synthetic routes for 3-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, and how are reaction conditions optimized?

The compound is synthesized via condensation of phenolic precursors (e.g., substituted resorcinol) with acetoacetate derivatives under acidic or basic conditions, followed by cyclization . For example, refluxing with reagents like 3-aryl-5-methyl-4-isoxazolecarbonyl chloride in acetone under basic conditions (K₂CO₃) yields high-purity products after purification via chromatography . Key parameters include temperature (60–80°C), solvent polarity, and catalyst selection to minimize side reactions.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the benzopyran core and substituent positions, while Mass Spectrometry (MS) validates molecular weight . High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), and Infrared (IR) spectroscopy identifies functional groups like hydroxyls (broad peaks ~3200 cm⁻¹) .

Q. What biological activities are associated with this compound, and how are these assays designed?

The compound exhibits antioxidant and anti-inflammatory properties, tested via DPPH radical scavenging assays (IC₅₀ values) and COX-2 inhibition studies . Assays typically include positive controls (e.g., ascorbic acid for antioxidants) and dose-response curves (1–100 µM) to determine efficacy. Cell viability assays (e.g., MTT) ensure non-toxicity at active concentrations .

Q. How does the stability of this compound vary under different storage conditions?

Stability is pH-dependent: the compound degrades in strongly acidic/basic conditions but remains stable in neutral buffers (pH 6–8) at 4°C for >6 months . Long-term storage recommendations include desiccated environments (-20°C) under inert gas (N₂/Ar) to prevent oxidation .

Q. What structural analogs of this compound are commonly studied, and how do substituents affect reactivity?

Bromo (6-Br), chloro (6-Cl), and methoxy (8-OMe) analogs are synthesized to study substituent effects. Bromine enhances electrophilic substitution reactivity, while methoxy groups improve solubility and bioavailability .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved while minimizing byproducts?

Optimizing stoichiometry (1:2 molar ratio of phenol to acetoacetate) and using microwave-assisted synthesis reduces reaction time (30 mins vs. 12 hrs) and improves yields (~85%) . Solvent selection (e.g., ethanol over DMF) reduces side-product formation, and column chromatography with gradient elution (hexane/EtOAc) enhances purity .

Q. What structure-activity relationships (SAR) govern the antioxidant potency of this compound derivatives?